molecular formula C7H13NO3 B14349733 Methyl 3-[(2-hydroxypropyl)amino]prop-2-enoate CAS No. 94393-86-9

Methyl 3-[(2-hydroxypropyl)amino]prop-2-enoate

Cat. No.: B14349733
CAS No.: 94393-86-9
M. Wt: 159.18 g/mol
InChI Key: BGLOVMICFSOWHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-[(2-hydroxypropyl)amino]prop-2-enoate is an organic compound that belongs to the class of acrylates. Acrylates are esters of acrylic acid and are known for their diverse applications in various fields such as coatings, adhesives, and biomedical materials . This compound is characterized by the presence of a hydroxypropyl group attached to an amino group, which is further connected to a prop-2-enoate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-[(2-hydroxypropyl)amino]prop-2-enoate typically involves the reaction of methyl acrylate with 2-amino-1-propanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{Methyl acrylate} + \text{2-amino-1-propanol} \rightarrow \text{this compound} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of catalysts to enhance the reaction rate and yield. The reaction is typically conducted in a solvent such as methanol or ethanol, and the temperature is maintained at an optimal level to ensure complete conversion of the reactants.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-[(2-hydroxypropyl)amino]prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

    Reduction: The double bond in the prop-2-enoate moiety can be reduced to form a saturated ester.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as alkyl halides can be used for substitution reactions.

Major Products:

    Oxidation: Formation of a carbonyl-containing ester.

    Reduction: Formation of a saturated ester.

    Substitution: Formation of substituted amino esters.

Scientific Research Applications

Methyl 3-[(2-hydroxypropyl)amino]prop-2-enoate has several applications in scientific research:

    Chemistry: Used as a monomer in the synthesis of polymers and copolymers with specific properties.

    Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.

    Medicine: Explored for its potential in developing new pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of coatings, adhesives, and sealants due to its excellent adhesive properties.

Mechanism of Action

The mechanism of action of Methyl 3-[(2-hydroxypropyl)amino]prop-2-enoate involves its interaction with specific molecular targets. The hydroxypropyl group enhances its solubility and facilitates its incorporation into various matrices. The amino group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity. The prop-2-enoate moiety allows for polymerization, making it useful in the synthesis of polymeric materials.

Comparison with Similar Compounds

    Methyl acrylate: A simpler ester of acrylic acid, lacking the hydroxypropyl and amino groups.

    2-Hydroxyethyl methacrylate: Contains a hydroxyethyl group instead of a hydroxypropyl group.

    Methyl 3-(3-methylphenyl)prop-2-enoate: Contains a methylphenyl group instead of a hydroxypropyl group.

Uniqueness: Methyl 3-[(2-hydroxypropyl)amino]prop-2-enoate is unique due to the presence of both a hydroxypropyl group and an amino group, which confer specific chemical and physical properties

Properties

CAS No.

94393-86-9

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

methyl 3-(2-hydroxypropylamino)prop-2-enoate

InChI

InChI=1S/C7H13NO3/c1-6(9)5-8-4-3-7(10)11-2/h3-4,6,8-9H,5H2,1-2H3

InChI Key

BGLOVMICFSOWHO-UHFFFAOYSA-N

Canonical SMILES

CC(CNC=CC(=O)OC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.